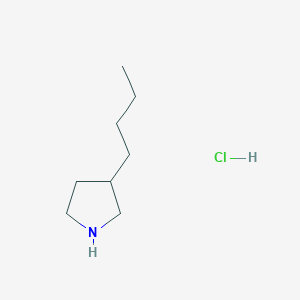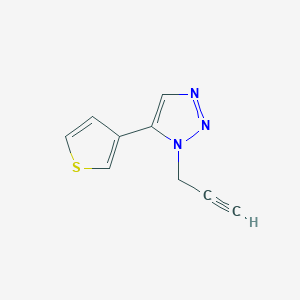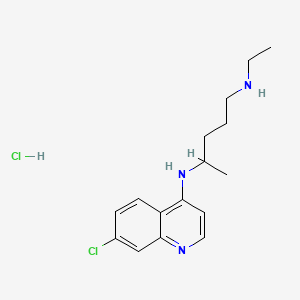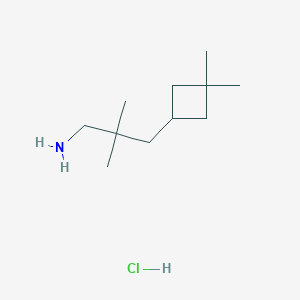![molecular formula C11H19N3 B1485384 {3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098074-15-6](/img/structure/B1485384.png)
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Overview
Description
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, also known as CPMA, is an organic compound with a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments and is known for its versatility and stability. CPMA is a cyclic amine, which is a type of organic compound containing a nitrogen atom attached to two or more carbon atoms. CPMA has a unique structure and is a potentially useful tool for researchers in various fields.
Scientific Research Applications
Pharmaceutical Research
The compound is structurally related to cyclopropyl-methyl-amine, which is a building block in the synthesis of various pharmaceuticals . It can be used to create novel drugs with potential therapeutic effects. For instance, modifications of this compound could lead to the development of new antiviral or antidepressant medications, given the relevance of similar structures in these fields.
Agrochemical Development
Similar compounds have been utilized in the development of agrochemicals . The unique structure of “{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could be explored for creating pesticides or herbicides with enhanced selectivity and reduced environmental impact.
Material Science
In material science, amines are used as curing agents for epoxy resins, which are essential in the production of composites . The subject compound could be investigated for its efficacy in this role, potentially leading to materials with improved mechanical properties or thermal resistance.
Catalysis
Amines are known to act as ligands in catalytic systems . This compound could be studied for its potential to form complexes with metals and catalyze various chemical reactions, possibly improving efficiency or selectivity in processes like hydrogenation or carbon-carbon bond formation.
Organic Synthesis
As a versatile building block, this compound can be employed in organic synthesis to construct complex molecules . Its use could be pivotal in the synthesis of natural products or bioactive molecules, where the introduction of the cyclopropyl group might impart significant biological activity.
Analytical Chemistry
Compounds like cyclopropyl-methyl-amine are used as reference materials in analytical chemistry . “{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could serve a similar purpose, aiding in the calibration of instruments or as a standard in quantitative analyses.
properties
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-6-2-3-11-7-13-14(9-11)8-10-4-5-10/h7,9-10,12H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPJPCJNYHNCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)

![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)
![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![4-[(1,3-Thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485312.png)
amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)


